Cas no 1378250-34-0 (2-Hydroxy-5-methoxy-5-oxopentanoic acid)

2-Hydroxy-5-methoxy-5-oxopentanoic acid 化学的及び物理的性質
名前と識別子
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- 1378250-34-0
- EN300-1145907
- SCHEMBL4717704
- 2-hydroxy-5-methoxy-5-oxopentanoic acid
- 2-Hydroxy-5-methoxy-5-oxopentanoic acid
-
- インチ: 1S/C6H10O5/c1-11-5(8)3-2-4(7)6(9)10/h4,7H,2-3H2,1H3,(H,9,10)
- InChIKey: CZLWZTRAJLEKMX-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)CCC(=O)OC
計算された属性
- せいみつぶんしりょう: 162.05282342g/mol
- どういたいしつりょう: 162.05282342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
2-Hydroxy-5-methoxy-5-oxopentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145907-1.0g |
2-hydroxy-5-methoxy-5-oxopentanoic acid |
1378250-34-0 | 1g |
$0.0 | 2023-06-09 |
2-Hydroxy-5-methoxy-5-oxopentanoic acid 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
2-Hydroxy-5-methoxy-5-oxopentanoic acidに関する追加情報
Introduction to 2-Hydroxy-5-methoxy-5-oxopentanoic acid (CAS No. 1378250-34-0)
2-Hydroxy-5-methoxy-5-oxopentanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1378250-34-0, is a specialized organic compound that has garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of β-keto acids, characterized by the presence of both a hydroxyl group and a carbonyl group adjacent to a carbon atom. The structural features of this molecule make it a potential candidate for various biochemical applications, including enzyme inhibition studies, metabolic pathway analysis, and the development of novel therapeutic agents.
The nomenclature of this compound provides significant insight into its molecular structure. The prefix "2-hydroxy" indicates the presence of a hydroxyl (-OH) group at the second carbon atom, while "5-methoxy" denotes a methoxy (-OCH₃) substituent at the fifth carbon position. The term "5-oxopentanoic acid" suggests that the compound is a derivative of pentanoic acid with an additional carbonyl (C=O) group at the fifth carbon, forming an α-keto acid structure. This specific arrangement of functional groups imparts unique reactivity and biological activity, making it a subject of interest for researchers exploring novel synthetic pathways and pharmacological targets.
In recent years, there has been growing interest in β-keto acids like 2-hydroxy-5-methoxy-5-oxopentanoic acid due to their role as key intermediates in various metabolic processes and their potential as scaffolds for drug discovery. The hydroxyl and carbonyl groups in this molecule allow for diverse chemical modifications, enabling the synthesis of derivatives with tailored biological activities. For instance, such modifications can enhance binding affinity to specific enzymes or receptors, making these compounds valuable in the development of targeted therapies.
One of the most compelling aspects of 2-hydroxy-5-methoxy-5-oxopentanoic acid is its potential application in studying enzyme mechanisms and metabolic pathways. Researchers have utilized analogs of this compound to investigate the function of various hydrolases and oxidoreductases. The presence of both a hydroxyl and a keto group makes it an excellent substrate or inhibitor for enzymes such as lactate dehydrogenase (LDH) and pyruvate kinase, which are crucial in energy metabolism. By studying how these enzymes interact with derivatives of 2-hydroxy-5-methoxy-5-oxopentanoic acid, scientists can gain deeper insights into cellular energy homeostasis and disease mechanisms.
Moreover, the methoxy group in 2-hydroxy-5-methoxy-5-oxopentanoic acid adds another layer of complexity to its biological interactions. Methoxy-substituted compounds are known to exhibit diverse pharmacological effects, ranging from anti-inflammatory to anticancer properties. Recent studies have shown that methoxy groups can modulate enzyme activity by influencing substrate binding affinity or by participating in hydrogen bonding interactions within active sites. This has prompted researchers to explore 2-hydroxy-5-methoxy-5-oxopentanoic acid as a lead compound for designing novel inhibitors targeting pathogenic enzymes.
The synthesis of 2-hydroxy-5-methoxy-5-oxopentanoic acid represents another area of active research. Given its structural complexity, multiple synthetic routes have been developed to achieve high yields and purity. Common methods include condensation reactions followed by oxidation or hydrolysis steps to introduce the necessary functional groups. Advances in catalytic techniques have also enabled more efficient synthesis, reducing reaction times and minimizing waste generation. These synthetic strategies are not only important for producing 2-hydroxy-5-methoxy-5-oxopentanoic acid itself but also serve as templates for synthesizing other structurally related compounds with potential biological applications.
In conclusion, 2-Hydroxy-5-methoxy-5-oxopentanoic acid (CAS No. 1378250-34-0) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features, including the presence of hydroxyl, methoxy, and keto groups, make it a valuable tool for studying enzyme mechanisms, metabolic pathways, and drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing innovative therapeutic strategies and understanding fundamental biological processes.
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